6-{[(2-Nitrophenyl)sulfonyl]amino}hexanoic acid
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Overview
Description
6-{[(2-Nitrophenyl)sulfonyl]amino}hexanoic acid is an organic compound with the molecular formula C12H16N2O6S It is characterized by the presence of a nitrophenyl group, a sulfonyl group, and an aminohexanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(2-Nitrophenyl)sulfonyl]amino}hexanoic acid typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 6-aminohexanoic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-{[(2-Nitrophenyl)sulfonyl]amino}hexanoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
6-{[(2-Nitrophenyl)sulfonyl]amino}hexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used as a probe to study enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-{[(2-Nitrophenyl)sulfonyl]amino}hexanoic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Aminohexanoic acid: A simpler analogue without the nitrophenyl and sulfonyl groups.
2-Nitrobenzenesulfonyl chloride: A precursor used in the synthesis of 6-{[(2-Nitrophenyl)sulfonyl]amino}hexanoic acid.
Sulfonamides: A class of compounds with similar sulfonyl functional groups.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of both the nitrophenyl and sulfonyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
64451-89-4 |
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Molecular Formula |
C12H16N2O6S |
Molecular Weight |
316.33 g/mol |
IUPAC Name |
6-[(2-nitrophenyl)sulfonylamino]hexanoic acid |
InChI |
InChI=1S/C12H16N2O6S/c15-12(16)8-2-1-5-9-13-21(19,20)11-7-4-3-6-10(11)14(17)18/h3-4,6-7,13H,1-2,5,8-9H2,(H,15,16) |
InChI Key |
OLZMEKXMURAPSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
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